2-(4-methylphenyl)benzothiazole 2-(4-methylphenyl)benzothiazole
Brand Name: Vulcanchem
CAS No.: 16112-21-3
VCID: VC21077839
InChI: InChI=1S/C14H11NS/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3
SMILES: CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Molecular Formula: C14H11NS
Molecular Weight: 225.31 g/mol

2-(4-methylphenyl)benzothiazole

CAS No.: 16112-21-3

Cat. No.: VC21077839

Molecular Formula: C14H11NS

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methylphenyl)benzothiazole - 16112-21-3

Specification

CAS No. 16112-21-3
Molecular Formula C14H11NS
Molecular Weight 225.31 g/mol
IUPAC Name 2-(4-methylphenyl)-1,3-benzothiazole
Standard InChI InChI=1S/C14H11NS/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3
Standard InChI Key JVPGYYNQTPWXGE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Canonical SMILES CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(4-Methylphenyl)benzothiazole features a benzothiazole core with a 4-methylphenyl group at the 2-position. The thiazole ring contains both sulfur and nitrogen atoms, creating a heterocyclic system with distinct electronic properties. The methyl group at the para position of the phenyl ring affects electron density distribution throughout the molecule.

Synthesis Methods

Classical Synthetic Routes

Several methods have been developed for synthesizing 2-(4-methylphenyl)benzothiazole. The most common approaches include:

Reaction of 2-Aminothiophenol with 4-Methylbenzaldehyde

This direct approach involves condensation between 2-aminothiophenol and 4-methylbenzaldehyde, typically in the presence of catalysts. A representative procedure using nano silica-supported boron trifluoride (nano BF₃/SiO₂) gives high yields (80%) under mild conditions .

The general procedure involves:

  • Mixing 2-aminothiophenol (1 mmol) and 4-methylbenzaldehyde (1 mmol) in ethanol (10 ml)

  • Adding the catalyst (nano BF₃/SiO₂, 0.05 g)

  • Stirring at ambient temperature for approximately 25 minutes

  • Monitoring by TLC until completion

  • Processing and recrystallization from ethanol

Cyclization of Thiobenzanilides

Another classical approach involves the cyclization of 4-methylthiobenzanilide with sulfur and iodine. The reaction is typically carried out under reflux conditions in solvents such as acetic acid.

Oxidative Cyclization Methods

Oxidative cyclization using various oxidizing agents represents another synthetic pathway. For instance, one method employs potassium ferricyanide (K₃Fe(CN)₆) in basic conditions to effect the cyclization .

Microwave-Assisted Synthesis

More recent approaches utilize microwave irradiation to accelerate reactions and improve yields. For instance, the synthesis of related benzothiazole compounds has been reported using microwave irradiation at 80°C for short durations (20 minutes) .

PIFA/KOH Promoted Approach

A novel approach using phenyliodine bis(trifluoroacetate) (PIFA) with potassium hydroxide has been developed for synthesizing C2-arylacylated benzothiazoles, which could potentially be adapted for synthesizing 2-(4-methylphenyl)benzothiazole derivatives .

Chemical Reactions

Reactivity Patterns

2-(4-Methylphenyl)benzothiazole can undergo various chemical transformations:

Oxidation Reactions

The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction Reactions

Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Electrophilic Aromatic Substitution

Both the benzothiazole core and the 4-methylphenyl substituent can undergo electrophilic aromatic substitution reactions. The benzothiazole ring is less reactive toward electrophilic substitution due to the electron-withdrawing nature of the thiazole moiety.

Reactions at the Methyl Group

The methyl group at the para position can be functionalized through various reactions:

  • Bromination to form 4-(benzothiazol-2-yl)bromomethylbenzene

  • Oxidation to aldehydes or carboxylic acids

  • Further substitution reactions to introduce various functional groups

Biological Activities and Applications

Anticancer Activity

2-(4-Aminophenyl)benzothiazole derivatives have shown potent and selective antitumor activity against breast, ovarian, colon, and renal cancer cell lines. They exhibit activity in the nanomolar range with a characteristic biphasic dose-response relationship .

For example, certain 2-(4-aminophenyl)benzothiazoles can inhibit cancer cell growth at nanomolar concentrations against a panel of human cancer cell lines, particularly against breast, colon, and ovarian cell lines .

Enzyme Inhibition

Benzothiazole-phenyl compounds have been investigated as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes implicated in pain and inflammation .

Structure-Activity Relationships

The biological activity of benzothiazole derivatives is influenced by the nature and position of substituents. For 2-(4-methylphenyl)benzothiazole:

  • The methyl group affects lipophilicity, potentially influencing ADME properties

  • Electronic effects of the methyl group can alter reactivity and binding affinity

  • The presence of additional substituents on the benzothiazole core can significantly modify activity

Table 2: Comparison with Structurally Related Compounds

CompoundStructural DifferenceNotable Properties/Activities
2-(4-Aminophenyl)benzothiazoleNH₂ instead of CH₃Potent anticancer activity against breast, ovarian, and colon cancers
4-Hydroxy-2-(4-methylphenyl)benzothiazoleOH at position 4 of benzothiazoleAltered physicochemical properties
5-Fluoro-2-(4-methylphenyl)-1,3-benzothiazoleF at position 5 of benzothiazoleModified electronic properties and potential biological activity
2-[2-(4-Methylphenyl)ethenyl]-1,3-benzothiazoleAdditional ethenyl groupDifferent crystal structure with C-H...π interactions

Research has shown that the activity of benzothiazole derivatives follows the heterocyclic sequence: benzothiazole > benzoxazole >> benzimidazole, highlighting the importance of the benzothiazole scaffold for biological activity .

Research Applications

Synthetic Building Block

2-(4-Methylphenyl)benzothiazole serves as a valuable building block for synthesizing more complex molecules with potential biological activities. The methyl group provides a convenient handle for further functionalization.

Medicinal Chemistry Research

The compound represents an important scaffold in medicinal chemistry research, particularly in the development of:

  • Anticancer agents: Based on the activity of related 2-(4-aminophenyl)benzothiazoles

  • Anti-inflammatory compounds: Through potential enzyme inhibition mechanisms

  • Antimicrobial agents: Leveraging the inherent properties of benzothiazole compounds

Materials Science

Benzothiazole derivatives, including potentially 2-(4-methylphenyl)benzothiazole, have applications in materials science, particularly in the development of dyes and pigments . The extended conjugation in these molecules makes them useful chromophores.

Recent Advances and Future Directions

Synthetic Methodology Improvements

Recent research has focused on developing more efficient, environmentally friendly synthesis methods for benzothiazole derivatives. These include catalytic approaches, microwave-assisted synthesis, and green chemistry methodologies .

Drug Development Efforts

Research on benzothiazole derivatives has progressed toward drug development, with some compounds entering clinical trials. For instance, certain fluorinated 2-(4-aminophenyl)benzothiazole analogs and their prodrugs have shown promise in anticancer applications .

Future Research Directions

Potential future directions for research on 2-(4-methylphenyl)benzothiazole include:

  • Detailed structure-activity relationship studies to optimize biological activities

  • Development of targeted drug delivery systems incorporating the compound

  • Investigation of combination therapies leveraging the unique properties of benzothiazole derivatives

  • Exploration of novel applications in materials science and imaging

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